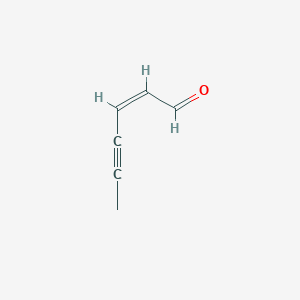

(Z)-hex-2-en-4-ynal

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H6O |

|---|---|

Peso molecular |

94.11 g/mol |

Nombre IUPAC |

(Z)-hex-2-en-4-ynal |

InChI |

InChI=1S/C6H6O/c1-2-3-4-5-6-7/h4-6H,1H3/b5-4- |

Clave InChI |

NTDJURCPQZXMKS-PLNGDYQASA-N |

SMILES isomérico |

CC#C/C=C\C=O |

SMILES canónico |

CC#CC=CC=O |

Origen del producto |

United States |

Advanced Reaction Chemistry of Z Hex 2 En 4 Ynal and Conjugated Enynals

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group in conjugated enynals is a primary site for nucleophilic attack. The conjugation with the enyne system influences the reactivity, but direct additions to the aldehyde are common and synthetically useful.

Organometallic Additions

Organometallic reagents are potent nucleophiles that readily add to carbonyl groups. In the case of α,β-unsaturated aldehydes and ketones, a competition exists between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). libretexts.orglibretexts.org The outcome of the reaction is largely determined by the nature of the organometallic reagent, which is influenced by factors like the metal's electropositivity and the hardness or softness of the nucleophilic carbon. msu.edu

Strongly basic and hard nucleophiles, such as organolithium and Grignard (organomagnesium) reagents, typically favor 1,2-addition to the carbonyl group. msu.edu This is because the reaction is often irreversible and under kinetic control, with the addition to the carbonyl carbon being faster. libretexts.org In contrast, softer nucleophiles like organocuprates (Gilman reagents) preferentially undergo 1,4-conjugate addition. uniurb.it

For a generic conjugated enynal, the addition of these reagents can be summarized as follows:

| Reagent Type | Dominant Addition Mode | Product Type |

| Organolithium (RLi) | 1,2-Addition | Propargylic Alcohol |

| Grignard (RMgX) | 1,2-Addition | Propargylic Alcohol |

| Organocuprate (R₂CuLi) | 1,4-Addition | β-Substituted Aldehyde |

This interactive table summarizes the general regioselectivity of organometallic additions to conjugated enals.

Copper-catalyzed systems have proven highly effective for the conjugate addition of various organometallic reagents, including Grignard reagents and diorganozinc compounds, to α,β-unsaturated aldehydes, often achieving excellent regioselectivity for the 1,4-adduct. beilstein-journals.org

Additions of Phosphorous Nucleophiles

Phosphorus ylides, the key reagents in the Wittig reaction, are powerful nucleophiles used to convert aldehydes and ketones into alkenes. libretexts.org This reaction proceeds via the nucleophilic addition of the ylide to the carbonyl carbon of the enynal. The initial attack forms a dipolar intermediate known as a betaine, which then undergoes ring closure to an oxaphosphetane, ultimately eliminating triphenylphosphine (B44618) oxide to yield the alkene. libretexts.org

The Wittig reaction is highly general and can be used to synthesize a wide variety of substituted alkenes from the corresponding enynal. libretexts.org The ylide is typically prepared by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base. libretexts.org

| Aldehyde | Phosphorus Ylide | Product (Alkene) |

| (Z)-Hex-2-en-4-ynal | Methylenetriphenylphosphorane (Ph₃P=CH₂) | (5Z)-Hepta-1,5-dien-3-yne |

| (Z)-5-Phenylpent-2-en-4-ynal | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | (3Z,5Z)-7-Phenylhepta-3,5-dien-1-yne |

This interactive table provides hypothetical examples of Wittig reactions with conjugated enynals.

Cyclization and Rearrangement Reactions

The conjugated π-system of enynals makes them ideal substrates for complex cascade reactions, often catalyzed by transition metals. Gold catalysts, in particular, have emerged as powerful tools for activating the alkyne moiety towards intramolecular transformations. chemrxiv.orgnih.govrsc.org

Gold(I)-Catalyzed Cascade Cyclizations of Enyne Aldehydes

Cationic gold(I) complexes are highly effective catalysts for activating alkynes toward nucleophilic attack due to their strong π-acidity and low oxophilicity. nih.govacs.org This activation facilitates a variety of cyclization reactions, leading to the rapid construction of complex molecular architectures from simple enyne precursors. chemrxiv.orgrsc.org

A key transformation enabled by gold(I) catalysis in propargylic enyne systems is the 1,3-acyloxy migration. In enyne aldehydes bearing a propargylic acetate (B1210297), the gold(I) catalyst activates the alkyne, promoting the migration of the acetate group from the propargylic position to the terminal carbon of the alkyne. This rearrangement generates a crucial allene (B1206475) intermediate. chemrxiv.orgnih.govrsc.org This process is a foundational step in several powerful cascade reactions, allowing for the transfer of chirality and the setup for subsequent cyclizations. chemrxiv.orgnih.gov While gold and platinum catalysts are effective for this migration, other metals like rhodium have also been investigated, although they can lead to different reaction pathways depending on the substrate's electronic properties. nih.gov

Following the 1,3-acyloxy migration, the resulting gold-activated allenyl acetate intermediate can undergo a Nazarov-type cyclization. chemrxiv.orgrsc.org The Nazarov cyclization is a 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenones. In the context of enyne aldehydes, the allene intermediate acts as the vinyl ketone surrogate. The cyclization is initiated by the intramolecular attack of the alkene onto the activated allene system, forming a five-membered ring. chemrxiv.orgresearchgate.net

This cascade of 1,3-acyloxy migration followed by a Nazarov cyclization has been developed into a highly stereoselective method for synthesizing densely functionalized bicyclo[3.3.0]octenones from chiral 1,3-enyne aldehydes. chemrxiv.orgnih.govrsc.orgresearchgate.net In a remarkable extension of this chemistry, the cyclopentadienyl (B1206354) acetate intermediate formed after the Nazarov cyclization can be trapped intramolecularly by the pendant aldehyde group in an aldol (B89426) addition, generating two rings and three contiguous stereocenters in a single step. chemrxiv.orgnih.gov

The following table details the substrate scope for this tandem 1,3-acyloxy migration/Nazarov cyclization/aldol addition cascade as reported in the literature, showcasing its utility in creating complex bicyclic structures with high stereoselectivity. nih.gov

| Substrate (Enyne Aldehyde) | Product (bicyclo[3.3.0]octenone) | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl-substituted | 2a | 80 | 97 |

| 4-MeO-Ph substituted | 2b | 73 | 96 |

| 4-CF₃-Ph substituted | 2c | 85 | 96 |

| 4-Cl-Ph substituted | 2d | 82 | 96 |

| 2-Naphthyl substituted | 2f | 74 | 96 |

| 2-Furyl substituted | 2g | 71 | 94 |

| 2-Thienyl substituted | 2h | 76 | 95 |

| Cyclohexyl substituted | 2i | 77 | 94 |

| Methyl substituted | 2k | 63 | 90 |

Data sourced from research by Carreira et al. nih.gov Reaction conditions: 5 mol% Gold(I) catalyst, 0.2 vol% H₂O, in THF at -10 °C.

Intramolecular Aldol Additions

Intramolecular aldol reactions occur when a molecule contains both a nucleophilic enolate donor and an electrophilic carbonyl acceptor, leading to cyclic products. In dicarbonyl compounds, treatment with a base can initiate such a cyclization, with a strong preference for the formation of thermodynamically stable five- and six-membered rings. The mechanism is similar to its intermolecular counterpart, involving deprotonation at an α-carbon to form an enolate, which then attacks the second carbonyl group within the same molecule.

While direct intramolecular aldol reactions of a single this compound molecule are not typical, derivatives of enynals can participate in cascade reactions that feature an intramolecular aldol addition as a key step. For instance, a domino process has been developed for synthesizing functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity (>98:2). This cascade is initiated by an N-H insertion into an enynal-derived zinc-carbenoid, which is then followed by a highly diastereoselective intramolecular aldol reaction. This process demonstrates the utility of the enynal framework in setting up the necessary functionalities for complex cyclizations under mild conditions, utilizing earth-abundant catalysts like zinc chloride.

The selectivity in intramolecular aldol reactions is often dictated by the stability of the resulting ring system. For example, the reaction of 2,5-hexanedione (B30556) exclusively yields the five-membered ring product, 3-methyl-2-cyclopentenone, avoiding the more strained three-membered ring alternative. This principle governs the cyclization of enynal derivatives, where the reaction pathway favors the formation of less strained carbocycles and heterocycles.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a powerful tool for the cyclization of enynes and enynals, providing access to a wide variety of carbo- and heterocyclic structures. These reactions are highly atom-economical and can proceed with excellent chemo-, enantio-, and diastereoselectivity. The versatility of palladium catalysis allows for various transformations, including tandem fluorination/cyclization, oxidative cyclization, and cascade reactions for natural product synthesis.

A notable example closely related to the title compound is the palladium-promoted cyclization of (Z)-pent-2-en-4-yn-1-yl acetates. This reaction proceeds through an acyl group shift to generate furan (B31954) derivatives. Furthermore, these furan products can be used as precursors for the synthesis of more complex structures like dibenzofurotropones via subsequent palladium-catalyzed C-H activation. An efficient method for creating tetrasubstituted cyclopentadienes also utilizes the palladium-catalyzed reaction of (Z)-2-en-4-yn acetates with substituted indoles.

The scope of palladium-catalyzed cyclizations of 1,6-enynes is extensive, often initiated by nucleopalladation of the alkyne component. This can involve hydropalladation, carbopalladation, or halopalladation, leading to diverse cyclic products. For instance, a tandem cyclization and silylation of 1,6-enynes with disilanes yields silyl (B83357) benzofurans under mild conditions. Another strategy involves the reaction of enynals with dimethyl acetylenedicarboxylate (B1228247) in the presence of a palladium catalyst to produce bicyclic pyrans.

Table 1: Examples of Palladium-Catalyzed Cyclization of Enynes/Enynals

| Starting Material | Catalyst/Reagents | Product Type | Yield | Reference |

| 1,6-Enyne | Pd(dba)₂ / Xantphos, (EtO)₂MeSiH | Silyl Benzofuran | Moderate to Good | |

| 1,6-Enyne | Pd(OAc)₂ / tBuONO | Bicyclo[4.1.0]heptan-5-one | Moderate to Good | |

| (Z)-Pent-2-en-4-yn-1-yl acetate | PdCl₂(MeCN)₂ / DBU | 2-Benzoyl-3-arylfuran | Not specified | |

| Enynal | Pd(OAc)₂ / COD | Bicyclic Pyran | Good | |

| (Z)-2-En-4-yn acetate | Pd(PPh₃)₄ / DBU | Tetrasubstituted Cyclopentadiene | Up to 89% |

Phosphonate-Phosphate Rearrangements

The phosphonate-phosphate rearrangement is an isomerization reaction, typically base-catalyzed, that converts α-hydroxyphosphonates into phosphates. The reaction mechanism involves the deprotonation of the α-hydroxyl group, followed by the migration of the phosphonyl group from carbon to oxygen. This rearrangement is particularly favored when the α-carbon bears an electron-withdrawing substituent, which stabilizes the carbanionic intermediate that can be formed.

While not a direct reaction of this compound itself, this rearrangement becomes relevant after the enynal has been transformed into an appropriate α-hydroxyphosphonate precursor. Such a precursor could be synthesized via a Pudovik or Abramov reaction, where a phosphite (B83602) adds to the aldehyde carbonyl of the enynal. The resulting α-hydroxyphosphonate could then undergo a base-catalyzed rearrangement.

The mechanism proceeds through a pentacoordinate phosphorus intermediate. The stereochemical outcome at the phosphorus center has been studied, and the rearrangement has been found to proceed with retention of configuration at phosphorus. Strong bases like sodium hydride or sodium ethoxide are often employed, although milder bases such as triethylamine (B128534) have also been used, particularly for cyclic phosphonates. This rearrangement serves as a synthetic route to enol phosphates and other functionalized phosphate (B84403) esters, which are valuable in bioorganic and medicinal chemistry.

Electrophilic Additions to the Unsaturated System

The carbon-carbon triple bond in enynals like this compound is an electron-rich region, making it susceptible to electrophilic addition reactions. These reactions proceed by the attack of an electrophile on the alkyne, breaking one of the π-bonds and forming a new sigma bond, which typically results in a vinyl cation intermediate. This intermediate is then attacked by a nucleophile to complete the addition.

A common example is the addition of hydrogen halides (H-X). In accordance with Markovnikov's rule, the hydrogen atom adds to the alkyne carbon that is already bonded to more hydrogen atoms, leading to the formation of a vinyl halide. If excess hydrogen halide is present, a second addition can occur on the resulting alkene, typically yielding a geminal dihalide. The regioselectivity is driven by the formation of the most stable carbocation intermediate.

The stereochemistry of electrophilic additions to alkynes often results in anti-addition, where the two new groups add to opposite faces of the triple bond. However, the specific outcome can be influenced by the reaction mechanism and conditions.

Achieving high levels of regio- and stereocontrol in the functionalization of enynes is a key challenge in synthetic chemistry. Modern catalytic methods have enabled significant progress in this area. Palladium(II)-catalyzed reactions, often employing bidentate directing groups, have proven effective for the 1,2-difunctionalization of alkynes. This strategy involves the coordination of the palladium catalyst to a directing group on the substrate, which positions the catalyst to activate the nearby alkyne for a regioselective nucleophilic attack.

For instance, a catalytic method for the directed 1,2-oxyhalogenation of non-conjugated alkynes has been developed to produce tetrasubstituted alkenes with high regio- and stereoselectivity. The stereochemical course of the reaction can be influenced by the steric properties of the substituents on the alkyne. Substrates with sterically small alkyl groups tend to undergo anti-addition, while those with bulkier tertiary alkyl groups favor syn-addition.

Table 2: Influence of Substituent Size on Stereoselectivity of Alkyne Difunctionalization

| Alkyne Substituent (R) | A-Value | Stereoselectivity (E/Z) | Addition Type | Reference |

| Primary Alkyl | <1.8 | High | anti | |

| Cyclohexyl | 2.2 | 1.6 : 1 | Mixture | |

| Tertiary Alkyl | >2.8 | High | syn |

Such directed functionalization strategies offer a powerful approach to selectively modify one of the unsaturated components of a conjugated enynal system, paving the way for the synthesis of highly complex and stereochemically defined molecules.

Multi-Component Reactions Involving Enynals

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy and their ability to rapidly generate molecular complexity from simple precursors. Conjugated enynals are excellent substrates for MCRs due to their multiple reactive sites.

Cobalt-catalyzed C-H activation has emerged as a powerful strategy for C-C bond formation. In the context of MCRs, cobalt(III) catalysts can orchestrate sequential additions

Asymmetric α-Allylation with Alkynes and Aldehydes

The asymmetric α-allylation of aldehydes with alkynes represents a significant transformation in organic synthesis, enabling the construction of chiral homoallylic aldehydes. This process typically involves the synergistic combination of transition-metal catalysis and organocatalysis to achieve high levels of enantioselectivity. While direct examples involving the specific substrate this compound are not extensively documented in readily available literature, the established methodologies for the α-allylation of other aldehydes with alkynes provide a strong foundation for predicting its reactivity and the potential for developing analogous transformations.

A prominent method for this transformation is the palladium-catalyzed asymmetric α-allylation of α,α-disubstituted aldehydes with terminal alkynes. nih.gov This reaction proceeds through a cooperative catalytic system that integrates enamine catalysis with a chiral hydridopalladium complex. nih.govsnnu.edu.cn The latter is formed in situ from the oxidative addition of a Pd(0) complex to a chiral phosphoric acid. nih.govsnnu.edu.cn

The catalytic cycle is proposed to initiate with the reaction between the aldehyde and a primary amine to form a nucleophilic enamine intermediate. Concurrently, the palladium catalyst reacts with the alkyne to generate a palladium-allene species, which then undergoes hydropalladation to form an electrophilic π-allylpalladium complex. The chiral phosphoric acid plays a dual role: it facilitates the formation of the chiral hydridopalladium species and also acts as a proton shuttle in the enamine formation and subsequent hydrolysis steps. The enamine then attacks the π-allylpalladium complex in an enantioselective manner, dictated by the chiral environment, to forge the new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion regenerates the primary amine catalyst and yields the chiral α-allylated aldehyde.

The scope of this reaction has been demonstrated to be broad, accommodating a variety of α,α-disubstituted aldehydes and terminal alkynes, affording the products in high yields and with excellent enantioselectivity. nih.gov For instance, the reaction of 2-phenylpropanal (B145474) with various terminal alkynes in the presence of a palladium catalyst, a primary amine, and a chiral phosphoric acid has been shown to produce the corresponding α-allylated aldehydes with high enantiomeric excess (ee).

Given the structure of this compound, it can be anticipated that it would serve as a competent substrate in such a reaction. The aldehyde functionality is available for enamine formation, and the conjugated enyne system could potentially influence the reactivity and selectivity of the subsequent allylation. The presence of the double bond in conjugation with the alkyne might offer additional handles for controlling the stereochemical outcome or could lead to alternative reaction pathways.

Research in the broader area of asymmetric synthesis has also explored the use of other metals, such as rhodium, in similar transformations. snnu.edu.cn Stereodivergent approaches, where any of the possible stereoisomers of the product can be selectively obtained by tuning the catalysts, have also been developed for the coupling of aldehydes and alkynes. snnu.edu.cn These advanced catalytic systems highlight the potential for fine-tuning the reaction conditions to achieve specific stereochemical outcomes when using complex substrates like conjugated enynals.

While the direct asymmetric α-allylation of this compound with alkynes remains a specific area for further investigation, the existing literature on related transformations provides a robust framework for designing and optimizing such a reaction. The key would be the careful selection of the catalytic system, including the metal, the chiral ligand or acid, and the amine co-catalyst, to control both the chemo- and stereoselectivity of the process.

The following table summarizes representative results from the palladium-catalyzed asymmetric α-allylation of α,α-disubstituted aldehydes with alkynes, which serves as a model for the potential reactivity of conjugated enynals.

| Entry | Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | 2-Phenylpropanal | Phenylacetylene | Pd(dba)₂ / (S)-TRIP / n-PrNH₂ | 95 | 96 | nih.gov |

| 2 | 2-Phenylpropanal | 1-Hexyne | Pd(dba)₂ / (S)-TRIP / n-PrNH₂ | 88 | 95 | nih.gov |

| 3 | 2-Naphthylpropanal | Phenylacetylene | Pd(dba)₂ / (S)-TRIP / n-PrNH₂ | 92 | 97 | nih.gov |

| 4 | 2-Cyclohexylpropanal | 1-Heptyne | Pd(dba)₂ / (S)-TRIP / n-PrNH₂ | 85 | 94 | nih.gov |

| 5 | 2-Methyl-2-phenylpropanal | Trimethylsilylacetylene | Pd(dba)₂ / (S)-STRIP / n-PrNH₂ | 90 | 98 | snnu.edu.cn |

Mechanistic Investigations of Z Hex 2 En 4 Ynal Transformations

Mechanistic Elucidation of Catalytic Cycles

Catalytic cycles involving (Z)-hex-2-en-4-ynal are intricate processes where metal catalysts are regenerated after facilitating the formation of complex products. The nature of the metal—gold, cobalt, or palladium—determines the specific pathway the reaction takes.

Gold(I) catalysts are particularly effective at activating the alkyne (carbon-carbon triple bond) part of enynal molecules. This activation makes the alkyne susceptible to attack by nucleophiles, initiating a cascade of reactions known as a domino sequence. For instance, in reactions with enynals, a gold(I) catalyst can facilitate an intramolecular addition of the carbonyl group to the activated alkyne. This is followed by a Diels-Alder reaction with an alkene, leading to the formation of 1,3-cyclohexadienes. The process concludes with the demetalation of the gold catalyst, allowing it to participate in another cycle. The ancillary ligands attached to the gold catalyst can play a crucial role in directing the regioselectivity of the initial bond formation, determining whether a 5-exo-dig or 6-endo-dig cyclization pathway is favored.

A proposed mechanism for a gold(I)-catalyzed domino cyclization is as follows:

Alkyne Activation: The gold(I) catalyst coordinates to the alkyne of the enyne, increasing its electrophilicity.

Nucleophilic Attack: An intramolecular nucleophile, such as an oxygen atom from an oxime or carbonyl group, attacks the activated alkyne.

Cyclization Cascade: This initial cyclization can trigger subsequent rearrangements or cyclizations, such as aza-Cope or Diels-Alder reactions, to form polycyclic structures.

Protodeauration/Catalyst Regeneration: The cycle concludes with the release of the product and regeneration of the active gold(I) catalyst.

Cobalt catalysts are utilized for their ability to activate typically inert carbon-hydrogen (C-H) bonds, offering an atom-economical way to form new carbon-carbon bonds. In reactions involving aldehydes and enynes, cobalt can catalyze C-H functionalization. The catalytic cycle is thought to begin with the oxidative cyclization of the enyne with the cobalt catalyst, rather than oxidative addition to the aldehyde. A plausible mechanism for cobalt-catalyzed C-H activation involves a Co(III) intermediate. The cycle generally proceeds through the coordination of the cobalt catalyst to the substrate, followed by C-H bond activation to form a cobaltacyclic intermediate. The enyne then inserts into the cobalt-carbon bond, and subsequent reductive elimination yields the final product and regenerates the active cobalt species. The specific regioselectivity of these reactions is often controlled by the steric properties of the ligands on the cobalt catalyst.

A proposed mechanistic pathway for cobalt-catalyzed C-H activation is:

Catalyst Activation: A low-valent cobalt species is generated in situ.

C-H Metalation: The cobalt catalyst undergoes oxidative addition into a C-H bond of a directing group-containing substrate, forming a Co-H intermediate.

Alkene/Alkyne Insertion: The enyne coordinates to the cobalt center and inserts into the Co-H or Co-C bond.

Reductive Elimination: The final C-C bond is formed, releasing the product and regenerating the catalytically active cobalt species.

Palladium catalysts are highly versatile and are used in a wide array of cross-coupling and cyclization reactions. For substrates like this compound, palladium-catalyzed reactions often proceed through a standard catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. For example, in a Heck-type reaction, a palladium(0) catalyst first undergoes oxidative addition with an organohalide. The resulting organopalladium(II) complex then coordinates to the alkene of the enynal, which is followed by migratory insertion. The cycle can conclude with β-hydride elimination to form an alkenylated product or, in reductive Heck reactions, interception by a hydride source to form a C-H bond. In Sonogashira couplings, a combination of palladium and copper catalysts is used to couple terminal alkynes with aryl or vinyl halides.

The general mechanism for palladium-catalyzed cross-coupling reactions is:

Oxidative Addition: A Pd(0) complex reacts with an organohalide (R-X) to form an organopalladium(II) intermediate (R-Pd-X).

Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): In cross-coupling, a second organic group is transferred to the palladium from an organometallic reagent. In Heck reactions, the alkene or alkyne inserts into the R-Pd bond.

Reductive Elimination: The two organic fragments are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst.

Stereochemical Control and Diastereoselectivity in Reactions

The geometry of the starting material, such as the (Z)-configuration of the double bond in this compound, is fundamental in dictating the stereochemical outcome of a reaction. This pre-existing stereochemistry can lead to high levels of diastereoselectivity, where one diastereomer is formed preferentially over others.

In many reactions, the substrate's structure inherently favors a certain pathway. For example, in the phenylselenoetherification of (Z)- and (E)-hex-4-en-1-ols, the geometry of the starting alkene leads to different cyclized products with high stereo- and regioselectivity. The use of additives or catalysts can further enhance this selectivity. For instance, using triethylamine (B128534) as a base with (Z)-hex-4-en-1-ol yields the erythro diastereomer of the tetrahydrofuran (B95107) product exclusively. Similarly, chiral catalysts or reagents are employed to induce enantioselectivity, creating a preference for one enantiomer over its mirror image. The diastereoselectivity of a reaction is highly dependent on the reaction's mechanism and the structure of the substrate itself.

The table below shows the diastereoselective synthesis of an enoate, where the Z:E selectivity was high.

| Entry | Reaction | Product | Yield (%) | Diastereomeric Ratio (dr) or Selectivity |

Applications in Complex Molecule Synthesis and Structural Diversity

Utilization of Enynals as Chirality Transfer Agents

Enantioselective synthesis, the generation of a specific enantiomer of a chiral molecule, is a cornerstone of modern chemistry. wikipedia.org Enynals and their derivatives serve as valuable substrates in asymmetric catalysis, where chirality can be induced and transferred to create complex chiral molecules. frontiersin.orgchiralpedia.com This transfer can occur through several mechanisms, including the use of chiral catalysts that interact with the enynal to control the stereochemical outcome of a reaction, or by converting a pre-existing stereocenter into a new element of chirality, such as an axis of chirality (axial-to-axial chirality transfer). rsc.orgmdpi.com

In one notable strategy, a cooperative catalysis system involving an achiral dirhodium complex and a chiral phosphoric acid has been used to facilitate an asymmetric three-component reaction between an enynal, an alcohol, and an imine. acs.org This process generates chiral α-furyl-β-amino carboxylate derivatives with high enantioselectivity. acs.org The enynal acts as a precursor to a furyl metal carbene, and the chiral acid catalyst directs the approach of the nucleophiles, ensuring the formation of products with adjacent quaternary and tertiary stereocenters in a highly controlled manner. acs.orgresearchgate.net This method highlights how the enynal scaffold can be gem-difunctionalized with excellent stereocontrol, providing a rapid route to complex and valuable chiral building blocks. acs.org

Synthesis of Densely Functionalized Bicyclic Systems (e.g., Bicyclo[3.3.0]octenones)

The intramolecular Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.org This reaction is particularly effective for the synthesis of fused bicyclic systems, such as bicyclo[3.3.0]octenones, from 1,6-enyne precursors. wikipedia.orgpsu.eduillinois.edu The intramolecular nature of the reaction often leads to high levels of regio- and stereoselectivity. wikipedia.orgjk-sci.com Derivatives of (Z)-hex-2-en-4-ynal are ideal substrates for this transformation, where the alkene and alkyne moieties are perfectly positioned for intramolecular cyclization.

Research has demonstrated that optically active enynes, prepared from starting materials like dimethyl L-tartrate, can undergo the PKR to produce highly functionalized and stereochemically defined bicyclo[3.3.0]octenone derivatives. psu.edu The stereochemistry of the final bicyclic product is directly influenced by the stereocenters present in the starting enyne, showcasing an effective transfer of chirality. psu.edu For instance, the stereoselectivity of the cyclization can be controlled by the presence of directing groups, such as hydroxyl or silyloxy moieties, on the enyne backbone. psu.edujk-sci.com The development of catalytic, asymmetric versions of the PKR has further expanded its utility, allowing for the enantioselective construction of these important bicyclic frameworks from achiral enyne precursors. illinois.edu

Table 1: Examples of Intramolecular Pauson-Khand Reactions of Enynes

| Enyne Substrate | Catalyst/Promoter | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| (4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne | Co₂(CO)₈, then CH₃CN, 70-75 °C | (5S,7S,8S)-7,8-Bis(tert-butyldimethylsiloxy)-2-(trimethylsilyl)bicyclo[3.3.0]oct-1-en-3-one | Exclusive product | psu.edu |

| (3S,4S)-3,4-Dihydroxy-7-(trimethylsilyl)hept-1-en-6-yne | Co₂(CO)₈, then THF, TMANO, rt | (5R,6S,7S)-6,7-Dihydroxy-2-(trimethylsilyl)bicyclo[3.3.0]oct-1-en-3-one | High | psu.edu |

| General 1,6-Enyne | Ti(Cp)₂((S,S)-TADDOLato) | Chiral Bicyclo[3.3.0]octenone | High enantioselectivity | illinois.edu |

Formation of Allenic Structures

Allenes, molecules containing two cumulative double bonds, are valuable intermediates in organic synthesis due to their unique geometry and reactivity. The propargylic alcohol functionality, which can be readily obtained from the reduction of the aldehyde in this compound, is a key precursor for the synthesis of allenes. oup.com Several reliable methods have been developed for this transformation.

One of the most prominent is the Myers allene (B1206475) synthesis, a stereospecific, one-pot reaction that converts a propargylic alcohol into an allene via a acs.orgwikipedia.org-sigmatropic rearrangement of an arenesulfonylhydrazine intermediate. acs.orgwikipedia.org This reaction proceeds with high efficiency and under mild conditions. acs.org Another powerful method involves the direct SN2' reduction of propargylic alcohols. For example, treatment of the magnesium or zinc alkoxide of a propargylic alcohol with Schwartz's reagent (Cp₂Zr(H)Cl) generates the corresponding allene with a high degree of stereospecificity, effectively transferring the central chirality of the alcohol to the axial chirality of the allene. acs.orgnih.gov

Other methods include the reaction of propargyl alcohols with tributylphosphine, which proceeds through an oxaphosphetane intermediate to yield trisubstituted allenes. oup.com These transformations underscore the utility of the this compound framework as a gateway to chiral and highly substituted allenic structures.

Table 2: Synthesis of Allenes from Propargylic Alcohols

| Propargylic Alcohol Derivative | Reagent(s) | Key Intermediate/Mechanism | Product | Reference |

|---|---|---|---|---|

| Chiral Propargylic Alcohol | o-Nitrobenzenesulfonylhydrazine (NBSH), PPh₃, DEAD | Mitsunobu reaction followed by acs.orgwikipedia.org-sigmatropic rearrangement (Myers Synthesis) | Chiral Allene | acs.orgwikipedia.org |

| Propargylic Alcohol | 1. EtMgCl or Et₂Zn/ZnCl₂ 2. Cp₂Zr(H)Cl (Schwartz's Reagent) | SN2' Hydride Addition | Disubstituted Allene | acs.orgnih.gov |

Strategic Building Blocks for Heterocyclic Scaffolds

The conjugated enynal motif is a versatile precursor for the construction of a wide array of heterocyclic systems through various cyclization strategies. rsc.orgrsc.org The aldehyde and the enyne functionalities can participate in numerous metal-catalyzed or radical-mediated cascade reactions to form five- and six-membered rings. rsc.orgresearchgate.net

For example, a mild, intramolecular intercepted Meyer-Schuster rearrangement of 6-hydroxyhex-2-en-4-ynals (derived from the corresponding enynals) has been developed to synthesize 2-acylfurans. researchgate.net In another approach, silver- or gold-catalyzed intramolecular oxidative aza-annulation of related 1,3-enynyl azides or cascade cyclizations of 6-hydroxyhex-2-en-4-ynals with primary amines can lead to the formation of substituted pyrroles. beilstein-journals.org The reaction proceeds through the condensation of the amine with the aldehyde to form an imine, which then undergoes a 5-exo-dig cyclization. beilstein-journals.org Furthermore, metal-free oxidative cyclization reactions using reagents like K₂S₂O₈ can convert enynals into α-pyrone derivatives through the formation of two new C–O bonds. researchgate.net These examples demonstrate the power of the enynal scaffold to rapidly generate diverse heterocyclic cores, which are prevalent in natural products and pharmaceuticals.

Table 3: Heterocycle Synthesis from Enynal Derivatives

| Enynal Derivative | Reagent(s)/Catalyst | Heterocyclic Product | Key Transformation | Reference |

|---|---|---|---|---|

| cis-6-Hydroxyhex-2-en-4-ynal | Acid catalyst | 2-Acylfuran | Intercepted Meyer-Schuster Rearrangement | researchgate.net |

| 6-Hydroxyhex-2-en-4-ynal & Primary Amine | Ag(I) catalyst, then oxidation | 2-(α-Hydroxyacyl)pyrrole | Imine formation followed by 5-exo-dig cyclization | beilstein-journals.org |

| Enynal | K₂S₂O₈ | α-Pyrone | Metal-free oxidative C-H functionalization/cyclization | researchgate.net |

Retrosynthetic Analysis of Target Structures Incorporating the this compound Motif

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. rsc.orgchemeurope.comicj-e.org The this compound motif is often identified as a key "retron" or strategic building block in the retrosynthesis of various natural products due to its high functional group density and versatile reactivity.

A compelling example is the synthesis of the sesquiterpene deoxy-nor-abiesesquine B. researchgate.net The retrosynthetic plan for this molecule identifies a 2-acylfuran as a key intermediate. This furan (B31954) can be disconnected via an intramolecular intercepted Meyer-Schuster rearrangement, leading back to a cis-6-hydroxyhex-2-en-4-ynal. researchgate.net This linear precursor, a close derivative of this compound, contains all the necessary carbon atoms and can be assembled from simpler fragments. This strategy showcases how a complex, fused-ring natural product can be conceptually simplified to a versatile and readily accessible enynal-based building block.

Similarly, in planning the synthesis of other complex polycyclic natural products, an enyne moiety is often a strategic disconnection point. nih.govuwindsor.ca For instance, a bicyclo[3.3.0]octenone core within a target molecule immediately suggests a Pauson-Khand reaction in the forward direction, which in turn points to an enyne, such as a derivative of this compound, as the logical precursor in the retrosynthetic analysis. jk-sci.com The ability to use this single, relatively simple molecule to access a wide variety of complex carbocyclic and heterocyclic frameworks makes it an invaluable tool in the art of total synthesis.

Advanced Spectroscopic Characterization and Computational Studies

Advanced Nuclear Magnetic Resonance Spectroscopic Techniques for Stereochemical Assignment and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and stereochemistry. ipb.ptwordpress.comresearchgate.net For (Z)-hex-2-en-4-ynal, with its defined Z-geometry at the C2-C3 double bond, several one- and two-dimensional NMR techniques would be utilized to confirm this assignment and to probe the molecule's conformational preferences.

Techniques such as the Nuclear Overhauser Effect (NOE) are paramount for confirming spatial proximity between atoms. diva-portal.org For this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be expected to show a cross-peak between the protons on C2 and C3, confirming their cis relationship. The absence of a significant NOE between the aldehyde proton (H1) and the proton at C3 would further support the assigned stereochemistry.

In addition to stereochemical assignment, advanced NMR methods are pivotal for understanding reaction dynamics.

Elucidation of Reaction Intermediates and Transition States via Spectroscopy

While direct spectroscopic observation of transition states is exceptionally challenging, the identification of reaction intermediates is often feasible and provides critical insight into a reaction's mechanism. nih.govrsc.orgnih.gov For reactions involving this compound, such as a nucleophilic addition to the aldehyde or the conjugated system, specialized NMR techniques could be employed to detect and characterize transient species.

For instance, in a catalyzed reaction, the coordination of this compound to a metal center could be observed through changes in the chemical shifts of the protons and carbons of the enynal moiety. The formation of an intermediate, such as an enolate or a metal-bound species, could be identified by the appearance of new signals in the NMR spectrum under reaction conditions. In situ monitoring of the reaction mixture using techniques like rapid-injection NMR would be a powerful approach to capture the spectroscopic signatures of short-lived intermediates.

Computational Chemistry for Reaction Pathway Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into reaction mechanisms, energetics, and the structures of transient species that may be difficult or impossible to observe experimentally. nih.govbeilstein-journals.orgnih.govmdpi.com

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of organic molecules. mdpi.comrsc.orgpku.edu.cn For this compound, DFT calculations could be used to predict its geometric parameters, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation.

Furthermore, DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. For example, in a cycloaddition reaction involving the enyne system of this compound, DFT calculations can be used to model the concerted and stepwise pathways. rsc.org This would involve locating the transition state structures and calculating their corresponding activation energies, thereby predicting the most likely reaction mechanism and the stereochemical outcome of the product. beilstein-journals.org

To illustrate, a hypothetical DFT study on the Diels-Alder reaction of this compound with a simple diene could yield the following energetic data:

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Concerted | TS_concerted | 25.3 |

| Stepwise (Intermediate 1) | TS1_stepwise | 31.8 |

| Stepwise (Intermediate 2) | TS2_stepwise | 28.5 |

This hypothetical data suggests that the concerted pathway would be favored due to its lower activation energy.

Molecular Dynamics Simulations in Catalytic Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and interactions within a catalytic system. rsc.orgnih.govhilarispublisher.comnih.gov In the context of a reaction involving this compound, MD simulations could be used to model the molecule's behavior at a catalyst's active site.

For instance, if this compound were a substrate for an enzyme or a heterogeneous catalyst, MD simulations could reveal the preferred binding orientation of the molecule within the catalytic pocket. nih.gov These simulations can also elucidate the role of the surrounding solvent molecules in stabilizing intermediates and transition states, which can significantly influence the reaction rate and selectivity. rsc.org By tracking the atomic motions over time, MD can provide a detailed picture of the catalytic cycle at a molecular level. chemrxiv.org

A hypothetical MD simulation could track the root-mean-square deviation (RMSD) of the ligand, this compound, within a catalytic binding site to assess its stability and binding mode over time.

| Simulation Time (ns) | RMSD of this compound (Å) |

| 0 | 0.0 |

| 10 | 1.2 |

| 20 | 1.5 |

| 30 | 1.4 |

| 40 | 1.6 |

| 50 | 1.5 |

This illustrative data would indicate that the ligand remains stably bound within the active site throughout the simulation.

Q & A

Q. What ethical and logistical considerations apply when sharing this compound data containing proprietary or sensitive information?

- Methodological Answer : Implement GDPR-compliant anonymization (e.g., removing synthetic details in public datasets). Use controlled-access repositories (e.g., Zenodo) with embargo options. Include data-sharing clauses in informed consent forms for collaborative studies. Consult institutional review boards (IRBs) for guidance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.